molecular formula C13H12N2O2 B13000218 Ethyl [2,3'-bipyridine]-3-carboxylate

Ethyl [2,3'-bipyridine]-3-carboxylate

Cat. No.: B13000218
M. Wt: 228.25 g/mol
InChI Key: YQILIBCVKDDFAT-UHFFFAOYSA-N
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Description

Ethyl [2,3’-bipyridine]-3-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. Bipyridine and its derivatives are widely used in various fields due to their ability to coordinate with metal ions, making them valuable in catalysis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2,3’-bipyridine]-3-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and require careful control of temperature and solvent choice to optimize yields.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and scalability . Additionally, the development of more efficient catalysts and greener solvents has improved the sustainability of these processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,3’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl [2,3’-bipyridine]-3-carboxylate is unique among bipyridine derivatives due to its specific substitution pattern, which can influence its reactivity and coordination properties. Similar compounds include:

Ethyl [2,3’-bipyridine]-3-carboxylate stands out due to its unique combination of electronic and steric properties, making it valuable in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-pyridin-3-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-8-15-12(11)10-5-3-7-14-9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQILIBCVKDDFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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